(Z)-3-(2-ethoxyanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Overview
Description
(Z)-3-(2-ethoxyanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is a useful research compound. Its molecular formula is C20H17N3OS and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(2-ethoxyphenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile is 347.10923335 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optoelectronic Devices and Optical Limiting
Research has developed thiophene dyes, including structures similar to the specified compound, for potential applications in optoelectronic devices. These compounds have shown promise in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. The nonlinear optical properties, such as two-photon absorption, have been demonstrated to be significant for these applications. The optical limiting behavior of these compounds under specific laser excitation conditions has been highlighted, suggesting their utility in photonic devices (Anandan et al., 2018).
Synthetic Chemistry and New Molecules
The compound's framework has been utilized in the synthesis of various new molecules with potential biological activities. For instance, the synthesis of pyrazole and pyrazolopyrimidine derivatives through reactions involving acrylonitriles has been explored. These synthetic pathways provide access to novel compounds that could have interesting pharmacological properties (Hassan et al., 2014).
Polymer Modification and Application
The compound's related structures have been involved in the modification of polymers for improved thermal stability and potential medical applications. For example, poly vinyl alcohol/acrylic acid hydrogels have been modified using compounds with similar structures to enhance their properties. These modifications have led to polymers with increased swelling degrees and thermal stability, which could be beneficial in various biomedical applications (Aly et al., 2015).
Antifungal Agents
Compounds derived from the specified chemical structure have shown potential as antifungal agents. The synthesis of new heterocycles linked to indole moiety has demonstrated significant antifungal activities, suggesting the utility of these compounds in developing new antifungal drugs (Gomha & Abdel‐Aziz, 2012).
Photovoltaic and Dye-Sensitized Solar Cells (DSSCs)
New Donor-π-Acceptor type dyes, incorporating structures similar to the specified compound, have been synthesized for use in solar cell applications. These compounds have been evaluated for their photovoltaic performance, demonstrating potential as sensitizers in DSSCs. The study of their optical, electrochemical properties, and device performance has provided insights into their efficiency and utility in renewable energy technologies (Babu et al., 2015).
Properties
IUPAC Name |
(Z)-3-(2-ethoxyanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-2-24-19-11-7-6-10-17(19)22-13-16(12-21)20-23-18(14-25-20)15-8-4-3-5-9-15/h3-11,13-14,22H,2H2,1H3/b16-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMAWXJNOHVHBT-SSZFMOIBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.